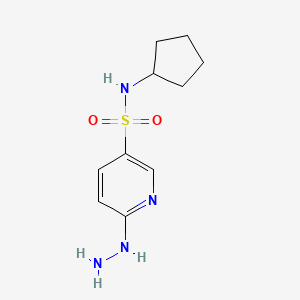

N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide is a biochemical used for proteomics research . It has a molecular formula of C10H16N4O2S and a molecular weight of 256.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O2S/c11-13-10-6-5-9 (7-12-10)17 (15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,11H2, (H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrases

- A series of sulfonamides, including derivatives related to N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide, have been investigated for their potent inhibition of carbonic anhydrases (CAs), crucial enzymes involved in physiological processes like pH regulation and CO₂ transport. These compounds exhibit nanomolar inhibitory activity against different CA isoforms, highlighting their potential in developing new therapeutic agents targeting diseases associated with dysregulated CA activity (Güzel et al., 2009).

Antiglaucoma Effects

- Research has shown that certain sulfonamide derivatives, which could include structures similar to this compound, are effective in lowering intraocular pressure (IOP) in glaucoma models. These findings underscore the therapeutic potential of sulfonamide-based compounds in treating ocular hypertension and glaucoma, offering a foundation for further development of topically applied antiglaucoma medications (Scozzafava et al., 1999).

Anticancer Applications

- Sulfonamides, related to this compound, have been identified as potent inhibitors of tumor growth. These compounds have demonstrated significant in vitro and in vivo antitumor activity across various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer, suggesting their utility as novel anticancer agents (Supuran et al., 2001).

Antimicrobial Activity

- Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds, which include analogs of this compound, possess high antibacterial activities, making them promising candidates for the development of new antibacterial agents (Azab et al., 2013).

Antiviral and Radiosensitizing Properties

- Research into sulfonamide derivatives has also explored their antiviral and radiosensitizing effects. These compounds have been shown to enhance the efficacy of radiation therapy in cancer treatment, indicating their potential use as adjuvants in cancer therapy to improve treatment outcomes (Ghorab et al., 2015).

Safety and Hazards

The safety information for N-cyclopentyl-6-hydrazinopyridine-3-sulfonamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propiedades

IUPAC Name |

N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2S/c11-13-10-6-5-9(7-12-10)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYWCZJCUNZWCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)

![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)

![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)

![N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]but-2-ynamide](/img/structure/B2742108.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2742109.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)